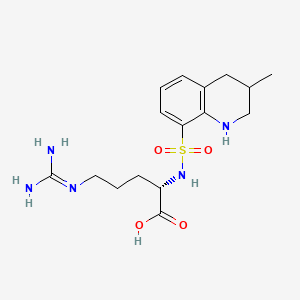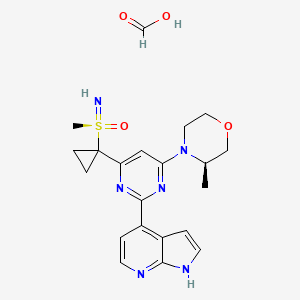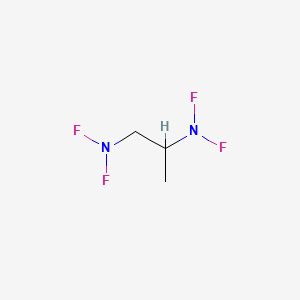![molecular formula C14H19N3O5S B15293741 [2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MEN 10768, also known by its chemical name, is a compound primarily used for scientific research purposes It is not intended for human or animal clinical diagnosis or treatment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MEN 10768 involves multiple steps, starting from basic organic compounds. The process typically includes:
Initial Formation: The initial step involves the formation of a core structure through a series of organic reactions, such as alkylation or acylation.
Functional Group Addition: Subsequent steps involve the addition of various functional groups to the core structure. This may include halogenation, hydroxylation, or amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of MEN 10768 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and minimize impurities. Common techniques include:
Batch Reactors: For controlled addition of reagents and monitoring of reaction progress.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: MEN 10768 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, MEN 10768 can be converted into its oxidized form.
Reduction: Reducing agents can convert MEN 10768 into its reduced form.
Substitution: MEN 10768 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while reduction may yield a reduced derivative.
Applications De Recherche Scientifique
MEN 10768 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Utilized in preclinical studies to explore potential therapeutic effects and mechanisms of action.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of MEN 10768 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
MEN 10768 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its high reactivity in substitution reactions.
Compound B: Noted for its stability under various reaction conditions.
Compound C: Recognized for its specific binding affinity to certain enzymes.
MEN 10768 stands out due to its unique combination of reactivity, stability, and binding affinity, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C14H19N3O5S |
|---|---|
Poids moléculaire |
341.38 g/mol |
Nom IUPAC |
(5R,6S)-3-[[(2S)-2-carbamoylpyrrolidin-1-yl]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H19N3O5S/c1-6(18)9-12(20)17-10(14(21)22)8(23-13(9)17)5-16-4-2-3-7(16)11(15)19/h6-7,9,13,18H,2-5H2,1H3,(H2,15,19)(H,21,22)/t6-,7+,9+,13-/m1/s1 |
Clé InChI |
IMZPGNARDPMXHS-IOALNURASA-N |
SMILES isomérique |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)CN3CCC[C@H]3C(=O)N)C(=O)O)O |
SMILES canonique |
CC(C1C2N(C1=O)C(=C(S2)CN3CCCC3C(=O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)


![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)



![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
